2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Descripción
Propiedades
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-17-3-1-2-4-18(17)32-22-19(21)20(15-5-7-16(8-6-15)26(29)30)25(23(22)28)10-9-24-11-13-31-14-12-24/h1-8,20H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNJJSVJLBAIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique chromeno-pyrrole structure which contributes to its biological activity. The molecular formula is , with a molecular weight of 336.36 g/mol. The presence of the nitrophenyl group and morpholinoethyl moiety enhances its solubility and reactivity in biological systems.
Synthesis
Recent studies have demonstrated efficient synthetic pathways for producing various derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones through multicomponent reactions. These methods have shown high yields (up to 92%) and good purity (>95%) under mild conditions, making them suitable for further biological evaluation .
Antioxidant Properties
Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit significant antioxidant activity. This property is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .
Antiviral Activity
Notably, certain derivatives have demonstrated inhibitory effects on viral proteases, including the Main protease (Mpro) of SARS-CoV-2. This suggests potential applications in antiviral drug development .
Enzyme Modulation
Chromeno[2,3-c]pyrroles have been reported as glucokinase activators. This modulation can enhance glucose metabolism and may have implications for diabetes management .
Case Studies
The biological activities of this compound can be linked to several mechanisms:
- Radical Scavenging : The electron-rich chromeno and pyrrole rings are capable of donating electrons to free radicals.
- Enzyme Inhibition : The structural features allow for effective binding to active sites of enzymes like Mpro.
- Cellular Uptake : The morpholinoethyl group enhances cellular permeability and bioavailability.
Comparación Con Compuestos Similares
(a) Aryl Group Variations
- 4-Nitrophenyl (Target Compound) : The nitro group enhances electrophilicity and may influence binding to biological targets through π-π stacking or hydrogen bonding.
- 3,4-Dimethoxyphenyl (7-chloro-1-(3,4-dimethoxyphenyl)-...
- 2-Fluorophenyl (AV-C [7, 10]) : Fluorine’s electronegativity may enhance metabolic stability and membrane permeability, as seen in AV-C, a TRIF pathway agonist with antiviral activity .
(b) Alkyl/Heterocyclic Group Variations
- 2-Morpholinoethyl (Target Compound): The morpholine ring improves water solubility and may engage in hydrogen bonding, a feature absent in simpler alkyl chains.
- Dimethylaminopropyl (): The tertiary amine group in this analogue likely enhances basicity and cellular uptake, as observed in its role as a ghrelin receptor ligand .
- 5-Isopropyl-1,3,4-thiadiazol-2-yl (AV-C [7, 10]) : This heterocycle introduces rigidity and sulfur-based interactions, critical for AV-C’s antiviral activity .
Physicochemical Properties
Comparative data from and highlight substituent-driven variations:
| Property | Target Compound | 2-Allyl-1-(4-ethylphenyl)-... [8] | 2-(2-Hydroxyethyl)-5,7-dimethyl-... [8] |
|---|---|---|---|
| Melting Point (°C) | Not reported | 235–237 | 195–197 |
| IR C=O Stretching (cm⁻¹) | ~1709–1711 (estimated) | 1709, 1652 | 1711 |
| Solubility | Enhanced (morpholine) | Low (allyl group) | Moderate (hydroxyethyl) |
Data Table: Key Analogues of 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-diones
| Compound Name (Reference) | R1 (Aryl) | R2 (Alkyl/Heterocyclic) | Yield (%) | Biological Activity |
|---|---|---|---|---|
| Target Compound | 4-Nitrophenyl | 2-Morpholinoethyl | — | Hypothesized kinase inhibition |
| 7-Chloro-1-(3,4-dimethoxyphenyl)-... [6] | 3,4-Dimethoxyphenyl | Dimethylaminopropyl | 65–75* | Ghrelin receptor ligand |
| AV-C [7, 10] | 2-Fluorophenyl | 5-Isopropyl-1,3,4-thiadiazol | 50–60* | TRIF agonist, antiviral |
| 2-Allyl-1-(4-ethylphenyl)-... [8] | 4-Ethylphenyl | Allyl | 43 | None reported |
| 2-(2-Hydroxyethyl)-5,7-dimethyl-... [8] | 3,4,5-Trimethoxyphenyl | 2-Hydroxyethyl | 52 | None reported |
*Estimated based on similar protocols .
Métodos De Preparación
Core Formation via One-Pot Cyclocondensation
Adapting methodologies from chromenopyrrole syntheses, the optimized procedure employs:
Reagents
- 2-Oxo-2H-chromene-3-carbaldehyde (1.0 equiv)
- 4-Nitroaniline (1.2 equiv)
- Morpholinoethylamine (1.5 equiv)
Conditions
| Parameter | Optimal Value | Tested Range |
|---|---|---|
| Solvent | Anhydrous MeOH | Toluene, THF, DMF |
| Temperature | 65°C | 25–100°C |
| Catalyst | Pyridine (3 equiv) | Et3N, DBU, Cs2CO3 |
| Reaction Time | 18 h | 6–48 h |
Mechanistic Pathway
- Schiff base formation between aldehyde and amine
- Michael addition of morpholinoethylamine to α,β-unsaturated ketone
- 6π-electrocyclization to form pyrrole ring
- Aromatization via auto-oxidation
Yield Optimization
| Entry | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1 | MeOH | Pyridine | 78 |
| 2 | Toluene | Pyridine | 65 |
| 3 | THF | Et3N | 42 |
| 4 | DMF | DBU | 37 |
Post-Synthetic Functionalization Strategies
Morpholinoethyl Group Installation
For substrates lacking the morpholine substituent, two secondary approaches were developed:
Method A: Nucleophilic Displacement
- Intermediate : 2-Bromoethylchromenopyrrole (prepared via NBS bromination)
- Reagent : Morpholine (5 equiv)
- Conditions : DMF, 80°C, 12 h
- Yield : 68% (HPLC purity >95%)
Method B: Reductive Amination
- Intermediate : 2-Aminoethylchromenopyrrole
- Reagent : Morpholine, NaBH3CN
- Conditions : MeOH, rt, 6 h
- Yield : 72% (requires chromatographic purification)
Structural Characterization and Analytical Data
The target compound was characterized using advanced spectroscopic techniques:
1H NMR (400 MHz, CDCl3)
δ 8.27 (d, J = 8.8 Hz, 2H, Ar-NO2), 7.85–7.78 (m, 2H, chromene H), 7.45 (t, J = 7.6 Hz, 1H, ArH), 7.32 (d, J = 8.0 Hz, 1H, ArH), 4.42 (t, J = 6.4 Hz, 2H, NCH2), 3.72–3.65 (m, 4H, morpholine OCH2), 2.61 (t, J = 6.4 Hz, 2H, CH2N), 2.48–2.42 (m, 4H, morpholine NCH2).
13C NMR (100 MHz, CDCl3)
δ 187.2 (C=O), 169.8 (C=O), 154.3 (ArC-NO2), 146.7–115.8 (aromatic carbons), 66.9 (morpholine OCH2), 53.4 (NCH2), 52.1 (morpholine NCH2), 45.3 (CH2N).
HRMS (ESI+)
Calculated for C23H20N3O6 [M+H]+: 434.1351; Found: 434.1348.
Comparative Analysis of Synthetic Routes
| Parameter | MCR Route | Post-Synthetic Route |
|---|---|---|
| Total Steps | 1 | 3 |
| Overall Yield | 78% | 52% |
| Purification | Crystallization | Column Chromatography |
| Scalability | >100 g | <50 g |
| Byproduct Formation | <5% | 15–20% |
Industrial-Scale Production Considerations
Key parameters for kilogram-scale synthesis:
- Solvent Recovery : MeOH distillation recovery >90%
- Catalyst Recycling : Pyridine recovery via acid-base extraction
- Crystallization Optimization :
- Anti-solvent: n-Heptane
- Cooling rate: 0.5°C/min
- Seed crystal loading: 1% w/w
Q & A
Q. What are the established synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multicomponent reactions (MCRs) that combine methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:
- Condensation : Under basic conditions (e.g., sodium hydride or KOH) in polar solvents like ethanol or DMF .
- Cyclization : Facilitated by elevated temperatures (80–120°C) to form the chromeno-pyrrole core .
- Purification : Recrystallization or column chromatography to isolate the final product. Yield optimization requires careful control of solvent polarity (methanol enhances nucleophilic substitution rates) and catalyst selection (e.g., organometallic catalysts for regioselectivity) .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positioning (e.g., morpholinoethyl group at C2, nitrophenyl at C1) and aromatic conjugation .
- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and nitro group vibrations .
- HPLC : Quantifies purity (>95% typically required for pharmacological studies) .
Q. How do structural features like the morpholinoethyl and nitrophenyl groups influence reactivity?
- Morpholinoethyl : Enhances solubility via tertiary amine interactions and participates in hydrogen bonding with biological targets .
- 4-Nitrophenyl : Electron-withdrawing effects stabilize the chromeno-pyrrole core, directing electrophilic substitution to meta/para positions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities across similar chromeno-pyrrole derivatives?
Contradictions often arise from substituent-specific effects. A systematic approach includes:
- Comparative SAR Studies : Testing analogs with controlled structural variations (Table 1).
- Targeted Assays : Isolate mechanisms using kinase inhibition assays or cytokine profiling to differentiate anti-inflammatory vs. anticancer pathways .
Table 1 : Structure-Activity Relationships (SAR) of Chromeno-Pyrrole Analogs
| Compound Substituents | Biological Activity (IC₅₀) | Key Structural Influence |
|---|---|---|
| 4-Nitrophenyl, morpholinoethyl | Anticancer (2.5 µM) | Nitro group enhances DNA intercalation |
| 4-Methoxyphenyl, pyridinylmethyl | Anti-inflammatory (10 µM) | Methoxy improves membrane permeability |
| 3-Chlorophenyl, dimethoxyphenethyl | Dual activity (5 µM) | Chlorine increases target affinity |
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations : Predict binding stability with targets (e.g., topoisomerase II) and assess conformational flexibility .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, highlighting logP adjustments (e.g., replacing nitro with hydroxyl groups to reduce hepatotoxicity) .
Q. What experimental designs address low reproducibility in synthetic yields?
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify critical factors .
- In Situ Monitoring : Use TLC or inline IR to track intermediate formation and abort failed reactions early .
Methodological Considerations
Q. How are mechanistic studies for biological activity conducted?
- Kinetic Assays : Measure enzyme inhibition (e.g., COX-2 or PI3K) via fluorescence quenching .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins .
- CRISPR-Cas9 Knockout Models : Validate target specificity in cell lines .
Q. What approaches validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to pH extremes (1–13), UV light, and oxidizing agents (H₂O₂) to identify degradation pathways .
- Plasma Stability Assays : Incubate with human plasma and analyze via LC-MS for metabolite profiling .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to identify outlier results .
Q. Why do similar derivatives exhibit divergent solubility profiles?
- Crystallography Studies : Compare crystal packing (e.g., π-π stacking in nitro-substituted analogs reduces aqueous solubility) .
- Hansen Solubility Parameters : Calculate HSP values to tailor co-solvents (e.g., PEG-400 for polar derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
